molecular formula C18H16N2O3S2 B2446965 Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate CAS No. 864922-90-7

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate

Cat. No.: B2446965
CAS No.: 864922-90-7
M. Wt: 372.46
InChI Key: RUEIALGHIQZECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate: is an organic compound featuring a benzyl ester linked to a thiadiazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Substitution with Methoxyphenyl Group: The thiadiazole ring is then functionalized with a 4-methoxyphenyl group through electrophilic aromatic substitution.

    Esterification: The final step involves the esterification of the thiadiazole derivative with benzyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, leading to the formation of amines or reduced thiadiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester or the methoxyphenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its thiadiazole moiety, which is known for its biological activity. It can be explored for its antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves its interaction with biological targets through its functional groups. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetate
  • Benzyl 2-((3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetate
  • Benzyl 2-((3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl)thio)acetate

Uniqueness

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and make it more suitable for specific applications compared to its analogs.

Biological Activity

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a compound belonging to the thiadiazole derivative class, noted for its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Thiadiazole Moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Acetate Functional Group : Contributes to solubility and potential bioactivity.

This compound exhibits its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
  • DNA Intercalation : It can intercalate into DNA, disrupting replication processes and leading to cytotoxic effects in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, resulting in oxidative stress and subsequent cell death in both microbial and cancer cells.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, possess significant anticancer properties. A study involving various 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The presence of the 4-methoxyphenyl substituent was particularly noted for enhancing activity against these cell lines .

CompoundCell LineIC50 (µM)Mechanism
SCT-4MCF-76.6Caspase activation
SCT-5MDA-MB-23140.30DNA biosynthesis inhibition

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains due to its ability to disrupt microbial cell division and function .

Case Studies

  • Study on Anticancer Properties :
    • In a study focusing on the anticancer efficacy of various thiadiazoles, it was found that compounds with methoxyphenyl substituents exhibited enhanced cytotoxicity against breast cancer cells. The specific compound with a 4-methoxyphenyl group showed IC50 values indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy Assessment :
    • Another investigation assessed the antimicrobial activity of newly synthesized thiadiazoles. Results indicated that derivatives with specific substitutions displayed significant inhibition against pathogenic bacteria, suggesting that this compound may serve as a lead compound for antibiotic development .

Properties

IUPAC Name

benzyl 2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-15-9-7-14(8-10-15)17-19-18(25-20-17)24-12-16(21)23-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEIALGHIQZECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.